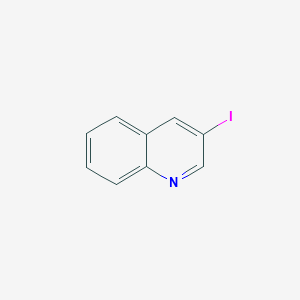
3-Iodoquinoline
Descripción general
Descripción
3-Iodoquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is used for research and development purposes .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known protocols used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of an iodine atom in 3-Iodoquinoline allows for functionalities and activities, making it of critical importance for medicinal chemists .
Chemical Reactions Analysis
Various synthesis protocols have been reported for the construction of quinoline and its derivatives . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .
Physical And Chemical Properties Analysis
3-Iodoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.
Aplicaciones Científicas De Investigación
Drug Discovery
3-Iodoquinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline and its derivatives have been reported to have diverse pharmacological properties .
Synthesis of Biologically Active Compounds
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Organic Chemistry
Quinoline is an important heterocyclic molecule present in a large number of natural products, pharmaceuticals, and agrochemicals . It also serves as a key building block for the synthesis of many synthetic molecules .
Catalysts
Functionalized quinolines are widely used as catalysts . They are involved in various chemical reactions, enhancing the rate of reaction and providing better yield.
Organic Materials
Functionalized quinolines are also used as organic materials . They are used in the manufacturing of various products due to their unique chemical properties.
Synthesis Methodology
A single-step synthetic approach of 3-iodoquinolines has been developed from readily available 2-aminobenzophenones and terminal alkynes . The reaction involves a nucleophilic addition of terminal alkynes to 2-aminobenzophenones followed by intramolecular regioselective iodocyclization .
Design and Synthesis of Novel Compounds
A novel family of carboxy-quinolines containing an iodine atom has been designed and synthesized . The compounds were produced utilizing a one-pot, two-component technique, with trifluoroacetic acid serving as an efficient catalyst .
Industrial Applications
Quinoline is an essential segment of both natural and synthetic compounds . It has potential for industrial applications , and is used in a variety of industries due to its unique chemical properties.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient and environmentally friendly synthesis methods for quinoline and its derivatives.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in drug discovery .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Propiedades
IUPAC Name |
3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXBRCPYKGVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460241 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoquinoline | |
CAS RN |
79476-07-6 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3-iodoquinolines?
A1: Several methods exist for synthesizing 3-iodoquinolines. These include:
- Electrophilic Cyclization: This approach utilizes the reaction of 2-aminobenzophenones or N-tosyl-2-propynylamines with iodine sources like I₂, NIS, or ICl, often in the presence of a catalyst. [, , , , , ]
- Tandem Annulation: This copper-catalyzed method involves reacting diaryliodonium salts with nitriles and 1-iodoalkynes. [, ]
- Palladium-Catalyzed Heteroannulation: This route utilizes palladium catalysts to facilitate the reaction between 2-amino-3-iodoquinoline derivatives and internal alkynes. [, ]
- From 2-Aryl-4-chloro-3-iodoquinolines: These versatile substrates can undergo Suzuki-Miyaura coupling followed by transformations to yield 3-iodoquinoline derivatives. [, , , , ]
Q2: Why is 3-iodoquinoline considered a valuable building block in organic synthesis?
A2: The iodine atom at the 3-position exhibits significant reactivity, enabling diverse transformations. 3-iodoquinoline can participate in various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and alkenyl groups, respectively. [, , , ]
Q3: Can you provide examples of how the reactivity of 3-iodoquinoline has been exploited to synthesize other important compounds?
A3: * 2,3-Diarylquinolines: Reacting 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids via Suzuki-Miyaura coupling, followed by methoxide displacement of the chlorine atom, affords 2,3-diaryl-4-methoxyquinolines. [, ]* 2-Perfluoroalkyl Quinolines: Iodocyclization of perfluoroalkyl propargyl imines or amines with appropriate iodine sources produces these valuable derivatives. []* Pyrrolo[2,3-b]quinolines: Palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes provides regioselective access to these compounds. [, ]
Q4: How does the presence of other substituents on the quinoline ring influence the reactivity of the 3-iodo group?
A4: The regioselectivity of reactions involving 3-iodoquinolines can be influenced by the presence and nature of other substituents on the quinoline ring. For example, in Sonogashira cross-coupling reactions of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes, the regioselectivity is affected by the substituents on both the aryl ring and the 4-chloro group. []
Q5: What are the potential applications of 3-iodoquinoline derivatives in medicinal chemistry and drug discovery?
A5: 3-iodoquinolines serve as valuable intermediates in synthesizing biologically active molecules. For instance, they are used to prepare quinoline-8-carboxamides, a novel class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [] PARP-1 inhibitors show promise in various therapeutic areas, including cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

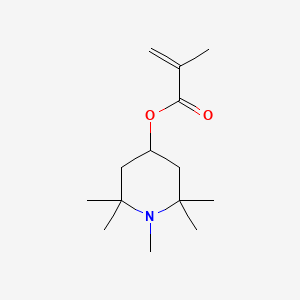
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
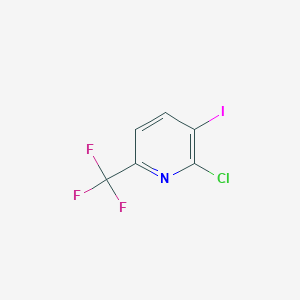


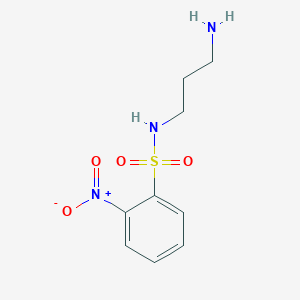
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
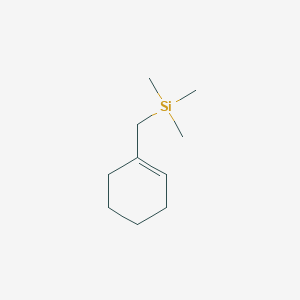
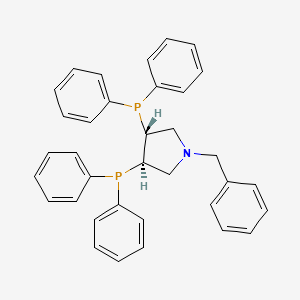
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
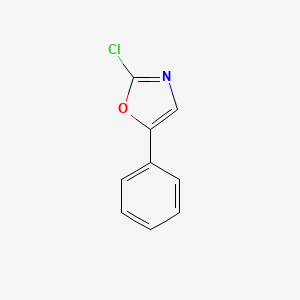
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
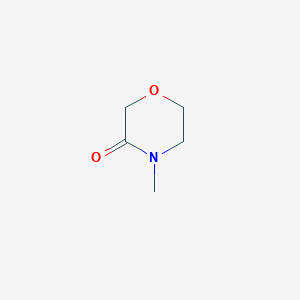
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)